![molecular formula C13H14F4O2 B2968211 2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans CAS No. 1808406-93-0](/img/structure/B2968211.png)
2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a fluorinated phenyl group attached to an oxan-3-yl methanol moiety, which contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a suitable oxan-3-yl methanol precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-3-yl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxan-3-yl ketones, while substitution reactions can produce various fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in its overall structure and properties.
Trifluoromethyl ethers: Contain the trifluoromethyl group and exhibit unique chemical behaviors and applications.
Uniqueness
2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans stands out due to its combination of a fluorinated phenyl group and an oxan-3-yl methanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .
Eigenschaften
IUPAC Name |
[(2R,3S)-2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4O2/c14-11-4-3-8(6-10(11)13(15,16)17)12-9(7-18)2-1-5-19-12/h3-4,6,9,12,18H,1-2,5,7H2/t9-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUIJYBLICISDK-CABZTGNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC(=C(C=C2)F)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)C2=CC(=C(C=C2)F)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968128.png)
![6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2968130.png)
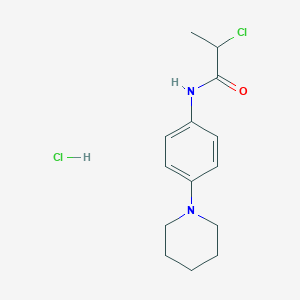
![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2968132.png)
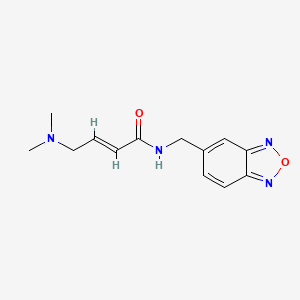
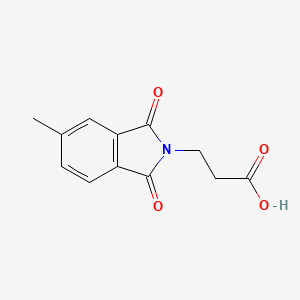
![methyl 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2968136.png)
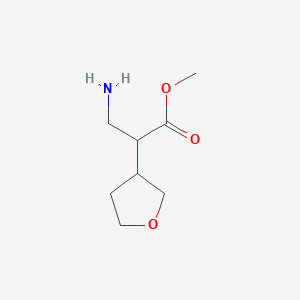
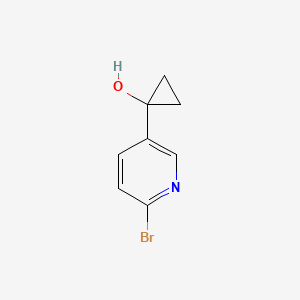
![7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2968142.png)
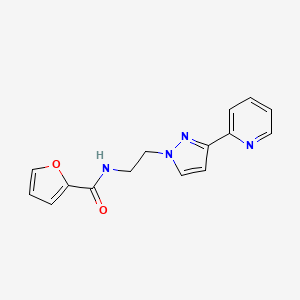
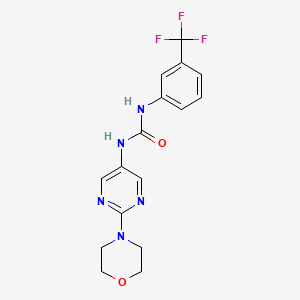

![5-[(3-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2968151.png)
